Ethyl 2-phenylpyrimidine-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 228.25 g/mol. This compound belongs to the class of pyrimidine derivatives and features an ethyl ester functional group. It is often utilized in various scientific applications due to its unique structural properties and potential biological activities.
Ethyl 2-phenylpyrimidine-4-carboxylate can be synthesized through several chemical methods, primarily involving the reaction of ethyl acetoacetate with benzaldehyde and urea under acidic conditions. This compound is commercially available from various chemical suppliers, which provide it for research and industrial applications .
This compound is classified as an ester due to the presence of the ethyl group attached to the carboxylic acid moiety. It also falls under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by a six-membered ring containing nitrogen atoms.
The synthesis of ethyl 2-phenylpyrimidine-4-carboxylate typically involves a multi-step reaction process. One common method includes the following steps:
The reaction conditions are crucial for achieving high yields and purity. The use of acidic conditions helps in promoting the formation of the pyrimidine ring, while controlling temperature and time ensures optimal reaction kinetics.
Ethyl 2-phenylpyrimidine-4-carboxylate features a pyrimidine ring substituted at the 2-position with a phenyl group and at the 4-position with an ethoxycarbonyl group.
Ethyl 2-phenylpyrimidine-4-carboxylate can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for ethyl 2-phenylpyrimidine-4-carboxylate involves its interaction with biological targets, potentially influencing metabolic pathways or enzymatic activities. Research indicates that derivatives of this compound may exhibit inhibitory effects on certain enzymes, such as lactate dehydrogenase isoforms, which are critical in metabolic processes .
Ethyl 2-phenylpyrimidine-4-carboxylate has various scientific uses:
Ethyl 2-phenylpyrimidine-4-carboxylate represents a structurally significant heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a phenyl ring and at the 4-position with an ethoxycarbonyl group. This molecular architecture combines the electron-deficient characteristics of the pyrimidine ring with the hydrophobic bulk of the phenyl group and the versatile reactivity of the ester functionality. Such hybrid structures occupy a pivotal role in medicinal chemistry due to their capacity for synthetic diversification and bioisosteric properties. The ester group, in particular, serves as a synthetic handle for further derivatization into amides or carboxylic acids, enabling the fine-tuning of physicochemical properties crucial for drug-likeness. The structural duality allows these compounds to engage in diverse binding interactions with biological targets, including hydrogen bonding via the pyrimidine nitrogen atoms and π-stacking through the aromatic systems. This introduction examines the compound's broader context within heterocyclic chemistry, emphasizing its synthetic utility and pharmacophoric significance in modern drug discovery paradigms [3] [9].
Pyrimidine derivatives constitute a fundamental class of nitrogen-containing heterocycles with extensive applications spanning medicinal chemistry, agrochemicals, and materials science. The pyrimidine ring system serves as the structural foundation for essential biomolecules, including nucleic acid bases (cytosine, thymine, uracil) and coenzymes, underscoring their inherent biological relevance. Medicinal chemists exploit this privileged scaffold to design compounds targeting diverse disease pathways, leveraging its ability to engage in multiple hydrogen-bonding interactions with biological macromolecules. The electron-deficient nature of the diazine ring facilitates nucleophilic substitution reactions, enabling efficient derivatization at various positions. Additionally, the pyrimidine core demonstrates remarkable metabolic stability compared to other heterocycles, contributing to favorable pharmacokinetic profiles in drug candidates [3] [7] [9].
The incorporation of carboxylate esters at the 4-position significantly expands the synthetic utility of 2-arylpyrimidines. Ethyl 2-phenylpyrimidine-4-carboxylate and its analogues serve as versatile intermediates for synthesizing amide derivatives, carboxylic acids, and other functionalized pyrimidines through straightforward hydrolysis, aminolysis, or reduction reactions. For instance, ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate (CAS 1147675-33-9) exemplifies such derivatives where additional methyl substitution modulates electronic properties and steric bulk [10]. Similarly, ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate demonstrates the scaffold's adaptability for constructing nitrogen-rich heterocyclic systems through cyclocondensation reactions [6]. These structural features underscore the compound's role as a synthetic linchpin for accessing complex molecular architectures relevant to drug discovery programs targeting infectious diseases, oncology, and metabolic disorders [3] [5] [9].
Table 1: Structurally Diverse Pyrimidine Carboxylate Derivatives with Biological Relevance
Compound Name | CAS Number | Molecular Formula | Key Structural Features | Reported Applications |
---|---|---|---|---|
Ethyl 2-phenylpyrimidine-5-carboxylate | 85386-14-7 | C13H12N2O2 | Phenyl at C2, ester at C5 | Synthetic intermediate for LDHA inhibitors |
Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate | 1147675-33-9 | C14H14N2O2 | Methyl at C6, phenyl at C2, ester at C4 | Antifungal scaffold optimization |
Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate | - | C13H14N4O2 | Hydrazine at C2, phenyl at C4, ester at C5 | Building block for fused heterocycles |
(S)-Ethyl 4-{4-carboxy-2-[(2-phenylpyrimidine-4-carbonyl)amino]butyryl}piperazine-1-carboxylate | 46233355 | C29H31N5O6 | 2-Phenylpyrimidine-4-carboxylate linked via amide | Antifungal pharmacophore component |
The strategic placement of the phenyl group at the 2-position and the carboxylate at the 4-position of the pyrimidine ring creates a distinctive electronic and steric profile that profoundly influences biological activity. The 2-phenyl group enhances hydrophobic interactions within enzyme binding pockets, while its ortho-, meta-, or para-substitutions provide a handle for fine-tuning steric and electronic properties. Computational studies reveal that the dihedral angle between the phenyl ring and pyrimidine plane critically influences binding conformations to biological targets. For example, in CYP51 inhibitors, a near-planar arrangement maximizes interactions with the heme propionate groups and hydrophobic residues in the access channel [3]. Similarly, molecular docking analyses of human lactate dehydrogenase A (hLDHA) inhibitors show that derivatives featuring 2-phenylpyrimidine-4-carboxylate moieties adopt U-shaped conformations essential for simultaneous engagement with Arg168, His192, and Asp194 residues in the active site [9].
The electron-withdrawing nature of the 4-carboxylate group significantly reduces the electron density at the C5 and C6 positions of the pyrimidine ring, enhancing susceptibility to nucleophilic attack and facilitating further functionalization. This electronic perturbation also increases the hydrogen-bond-accepting capacity of the ring nitrogen atoms (N1 and N3), strengthening interactions with protein targets. In antifungal applications, derivatives such as compound C6 (containing the 2-phenylpyrimidine-4-carboxylate motif linked to a piperazine-carboxylate) demonstrate enhanced efficacy against Candida species compared to fluconazole, with MIC values of 4 μg mL⁻¹ against Candida albicans ATCC SC5314. This potency stems from optimal positioning within the Candida CYP51 binding pocket, where the ester carbonyl coordinates with the heme iron while the phenylpyrimidine moiety engages in π-stacking with Phe228 [3]. The ester's lability also offers strategic advantages as a prodrug moiety, enabling intracellular hydrolysis to the bioactive carboxylic acid in targeted drug delivery approaches [9].
The development of pyrimidine-carboxylate hybrids has progressed through distinct phases, beginning with early explorations of pyrimidine nucleoside analogues in the mid-20th century. The discovery of the antimetabolite 5-fluorouracil (1957) marked a watershed moment, demonstrating the therapeutic potential of substituted pyrimidines. Subsequent research focused on diversifying pyrimidine substitution patterns, leading to the synthesis of ethyl 2-phenylpyrimidine-4-carboxylate derivatives as key intermediates for antimalarial and antibacterial agents in the 1970s–1980s. However, limited understanding of structure-activity relationships (SAR) and target specificity constrained their therapeutic utility during this period [5] [9].
The 1990s witnessed a paradigm shift with the advent of structure-based drug design and combinatorial chemistry. Pyrimidine carboxylates emerged as privileged scaffolds due to their synthetic accessibility and three-dimensional diversity. Methodological advancements, particularly in transition-metal-catalyzed cross-coupling and heterocyclic condensation reactions, enabled efficient construction of libraries based on the ethyl 2-phenylpyrimidine-4-carboxylate core. For instance, chemoselective reactions of unsymmetrical enamino diketones [RC(O)C(=CNMe₂)C(O)CO₂Et] with N-C-N dinucleophiles provided ethyl 2,5-disubstituted pyrimidine-4-carboxylates in 51–86% yields, demonstrating the scaffold's versatility for parallel synthesis [5]. These developments facilitated systematic SAR explorations that identified crucial pharmacophoric elements: (1) the essentiality of the 4-carboxylate for CYP51 inhibition, (2) the optimal steric bulk of 2-aryl substituents, and (3) the enhanced antifungal activity imparted by hydrophobic side chains appended to the ester group [3].
Table 2: Synthetic Routes to Ethyl 2-Phenylpyrimidine-4-Carboxylate Derivatives
Synthetic Method | Key Starting Materials | Reaction Conditions | Yield Range | Structural Features Achieved |
---|---|---|---|---|
Delepine-Tollens Condensation | Bromoacetophenones, hexamethylenetetramine | Reflux under acidic conditions | 60–85% | Aminomethyl derivatives at C4 |
Suzuki-Miyaura Coupling | Arylboronic acids, ethyl 4-chloropyrimidine-5-carboxylate | Pd catalysis, base, 80–100°C | 70–92% | Diversely substituted aryl at C4/C5 |
Pfitzinger Reaction | Isatin derivatives, acetophenones | Alkaline hydrolysis, cyclocondensation | 45–78% | Quinoline-pyrimidine hybrids |
Microwave-Assisted Aminolysis | Ethyl 2-aminophenylquinoline-4-carboxylate, 4-aryl-2-chloropyrimidines | Microwave 150–170°C, green solvents | 65–88% | U-shaped LDHA inhibitors |
Contemporary drug discovery (2000s–present) leverages these scaffolds in target-focused approaches against validated disease mechanisms. Notable examples include antifungal agents targeting fungal CYP51, where scaffold hopping from tricyclic backbones to 2-phenylpyrimidine-4-carboxylates reduced steric clashes with Pro230 and Met508 residues while maintaining heme coordination capability. This strategy yielded compound C6, exhibiting broad-spectrum activity against clinically relevant Candida strains (MIC = 4 μg mL⁻¹ for C. albicans vs. 0.5 μg mL⁻¹ for fluconazole) and favorable hepatic microsomal stability [3]. In oncology, ethyl pyrimidine-quinolinecarboxylate hybrids designed as hLDHA inhibitors demonstrate IC₅₀ values ≈1 μM through strategic U-shaped conformations that simultaneously engage Arg168 and hydrophobic subpockets. The historical trajectory thus illustrates a progression from serendipitous discovery to rational, structure-guided optimization, positioning ethyl 2-phenylpyrimidine-4-carboxylate derivatives as versatile pharmacophores for addressing unmet therapeutic needs [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7